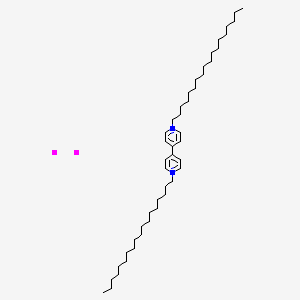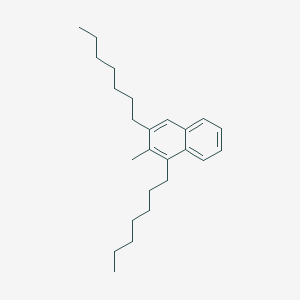
1,3-Diheptyl-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diheptyl-2-methylnaphthalene is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two heptyl groups attached to the first and third positions of the naphthalene ring, and a methyl group at the second position. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diheptyl-2-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the product . Additionally, the purification of the compound involves distillation and recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diheptyl-2-methylnaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones and carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,3-Diheptyl-2-methylnaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diheptyl-2-methylnaphthalene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death . Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative stress and damage to cellular structures .
Comparación Con Compuestos Similares
Naphthalene: The parent compound, known for its use in mothballs and as a precursor to other chemicals.
1-Methylnaphthalene: A derivative with a single methyl group, used in fuel research.
2-Methylnaphthalene: Similar to 1-methylnaphthalene but with the methyl group at a different position, studied for its environmental impact.
Uniqueness: 1,3-Diheptyl-2-methylnaphthalene is unique due to the presence of two long heptyl chains, which significantly alter its physical and chemical properties compared to other naphthalene derivatives. These modifications can enhance its solubility in non-polar solvents and its interaction with biological membranes, making it a valuable compound for various applications .
Propiedades
Número CAS |
106564-13-0 |
|---|---|
Fórmula molecular |
C25H38 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
1,3-diheptyl-2-methylnaphthalene |
InChI |
InChI=1S/C25H38/c1-4-6-8-10-12-16-22-20-23-17-14-15-19-25(23)24(21(22)3)18-13-11-9-7-5-2/h14-15,17,19-20H,4-13,16,18H2,1-3H3 |
Clave InChI |
CIWVLOZRVAFZCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC2=CC=CC=C2C(=C1C)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


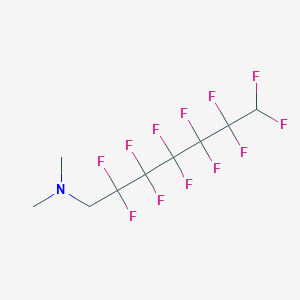
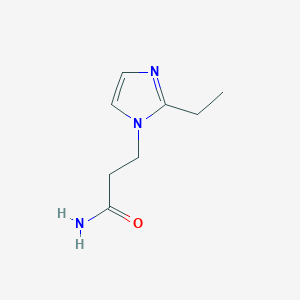
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
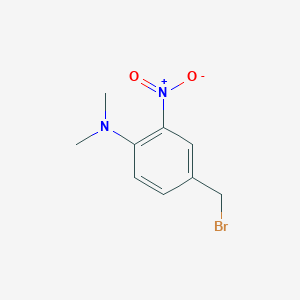


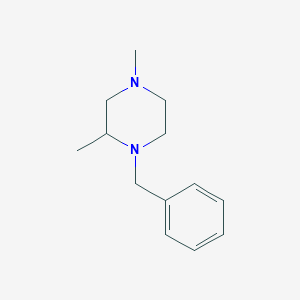
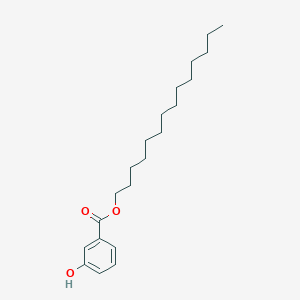

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
